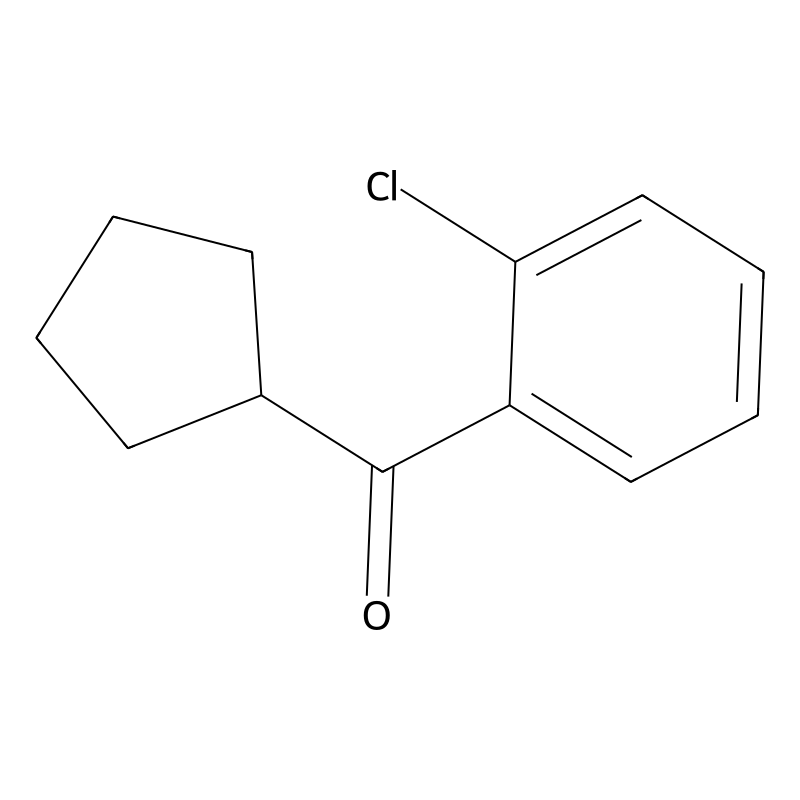2-Chlorophenyl cyclopentyl ketone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Chlorophenyl cyclopentyl ketone is an organic compound with the molecular formula C₁₂H₁₃ClO. It features a chlorinated phenyl group attached to a cyclopentyl ketone, making it a significant intermediate in organic synthesis, particularly in the production of psychoactive substances like ketamine. Its structure consists of a cyclopentyl ring bonded to a carbonyl group, which is further substituted with a 2-chlorophenyl moiety. This compound is known for its role in various
As an intermediate, 2-Chlorophenyl cyclopentyl ketone itself does not have a defined mechanism of action in biological systems. Its role lies in the formation of more complex molecules with specific therapeutic effects.
- Wear personal protective equipment like gloves, goggles, and lab coat.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Dispose of waste according to proper chemical waste disposal regulations.
Organic Synthesis:
- Precursor for Bicyclic and Polycyclic Aromatic Hydrocarbons: 2-Chlorophenyl cyclopentyl ketone serves as a building block in the synthesis of more complex organic molecules, particularly bicyclic and polycyclic aromatic hydrocarbons. These ring structures are prominent in various natural products and pharmaceuticals [].
Pharmaceutical Intermediate:
- Intermediate in Ketamine Synthesis: This compound acts as a crucial intermediate in the synthesis of the anesthetic drug ketamine. Ketamine finds applications in human and veterinary medicine for pain management, sedation, and treatment of specific psychiatric conditions [].
Research on Illicit Drug Manufacturing:
- Monitoring and Detection: Recent research explores the use of 2-Chlorophenyl cyclopentyl ketone as a precursor in novel ketamine manufacturing methods. This information can be valuable for law enforcement agencies and forensic practitioners to identify and monitor potential illicit drug production activities [].
Several methods exist for synthesizing 2-chlorophenyl cyclopentyl ketone:
- Grignard Reaction: The most common method involves reacting 2-chlorobenzonitrile with cyclopentyl magnesium bromide .
- Bromination and Imination: Another approach includes brominating the ketone followed by imination with methyl amine, leading to derivatives used in further synthesis .
- Novel Synthesis from Aldehydes: Recent studies have introduced a method using cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde, showcasing evolving synthetic strategies .
2-Chlorophenyl cyclopentyl ketone serves multiple applications:
- Intermediate in Drug Synthesis: It is primarily utilized as a precursor for synthesizing ketamine and related compounds .
- Research Tool: The compound is employed in various chemical research settings to explore new synthetic pathways and understand structure-activity relationships .
- Potential Pharmaceutical
Several compounds share structural similarities with 2-chlorophenyl cyclopentyl ketone. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ketamine | C₁₃H₁₆ClN | An anesthetic agent with hallucinogenic properties; derived from 2-chlorophenyl cyclopentyl ketone. |
| Norketamine | C₁₂H₁₅ClN | An active metabolite of ketamine; exhibits similar but distinct pharmacological effects. |
| 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol | C₁₄H₁₈ClN | Contains additional functional groups that alter its activity profile compared to 2-chlorophenyl cyclopentyl ketone. |
The uniqueness of 2-chlorophenyl cyclopentyl ketone lies in its specific structural configuration that allows for versatile synthetic applications while serving as a crucial intermediate for more complex psychoactive compounds.
XLogP3
GHS Hazard Statements
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard







